molecular formula C17H27N3O2 B2893128 tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate CAS No. 600725-25-5

tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate

Cat. No.: B2893128
CAS No.: 600725-25-5
M. Wt: 305.422
InChI Key: RZQQGZABRNMVAT-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 79099-00-6 . It has a molecular weight of 291.39 . The IUPAC name for this compound is tert-butyl 4- (2-aminoanilino)-1-piperidinecarboxylate .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string: CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC=CC=C2N . This string represents the structure of the molecule in terms of the atoms present and their connectivity.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 111-112 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis as an Intermediate for Vandetanib : tert-Butyl 4-(((2-aminophenyl)amino)methyl)piperidine-1-carboxylate is synthesized as a key intermediate in the production of Vandetanib, an anticancer drug, from piperidin-4-ylmethanol through processes like acylation, sulfonation, and substitution (Wang, Xu, Tang, & Wang, 2015).

  • Synthesis of Biologically Active Benziimidazole Compounds : This compound has been synthesized for the development of benziimidazole compounds, which have biological significance (Ya-hu, 2010).

  • Intermediate in Crizotinib Synthesis : It is also an important intermediate in the synthesis of crizotinib, another cancer treatment drug (Kong et al., 2016).

  • Small Molecule Anticancer Drugs : This compound is utilized as an intermediate for various small molecule anticancer drugs, indicating its importance in cancer treatment research (Zhang et al., 2018).

Pharmaceutical Research

  • Synthesis of Nociceptin Antagonists : It has been used in the efficient and practical asymmetric synthesis of intermediates for nociceptin antagonists, which are potentially significant in pain management (Jona et al., 2009).

  • Preparation of Piperidine Derivatives : The compound is instrumental in the preparation of various piperidine derivatives, which have diverse pharmaceutical applications (Moskalenko & Boev, 2014).

Material Science and Chemistry

  • Chemical Structure Analysis : The compound has been studied for its chemical structure, offering insights into its molecular configuration and potential applications in material science (Richter et al., 2009).

  • Catalyst in Synthetic Chemistry : Its derivatives have been used as catalysts or intermediates in various synthetic chemistry applications, contributing to the development of new chemical entities (Padwa, Brodney, & Lynch, 2003).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the following hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

tert-butyl 4-[(2-aminoanilino)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-8-13(9-11-20)12-19-15-7-5-4-6-14(15)18/h4-7,13,19H,8-12,18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQQGZABRNMVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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